Historphin - 105250-85-9

Historphin

Catalog Number: EVT-405830
CAS Number: 105250-85-9
Molecular Formula: C24H29N5O7
Molecular Weight: 499.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Tyrosyl-glycyl-phenylalanyl-glycyl-glycine, also known as Historphin or OGP(10-14), is a naturally occurring pentapeptide. It is found as the C-terminal fragment of both Osteogenic Growth Peptide (OGP) and histone H4. [, , , , , ] Historphin exhibits a range of biological activities, notably in the fields of bone growth and hematopoiesis. [, , , ] It acts as a potent mitogen for osteoblastic and fibroblastic cells, stimulating their proliferation and differentiation. [, ] Additionally, Historphin demonstrates analgesic properties, acting on opioid receptors and exhibiting efficacy comparable to other opioid peptides like Leu-enkephalin and desmorphine. [, ]

Tyr-D-Ala-Phe-Gly-Gly

Compound Description: This peptide is an analog of Historphin (Tyr-Gly-Phe-Gly-Gly) where the Glycine in the second position is replaced with D-Alanine. This modification significantly enhances its analgesic activity, making it over 1000 times more potent than Leu-enkephalin in the tail-jerk test. [, ] Further studies demonstrated that this compound exhibits strong analgesic effects, comparable to the potent opioid peptide desmorphine, after repeated administration. [, ]

Relevance: This compound is a directly modified analog of Historphin, highlighting the importance of the second amino acid position for its analgesic activity. The substitution of Glycine with D-Alanine significantly enhances Historphin's potency, suggesting this position plays a key role in receptor binding or enzymatic degradation. [, ]

Tyr-D-Ala-Phe-Gly-Gly-NH2

Compound Description: This peptide represents a further modification of the Tyr-D-Ala-Phe-Gly-Gly analog, incorporating an amide group at the C-terminus. This modification leads to an even more pronounced increase in analgesic activity, exceeding Leu-enkephalin's potency by over 10,000 times in the tail-jerk test. [, ] This compound also displays potent analgesic effects upon repeated administration, similar to desmorphine. [, ]

Relevance: This compound is a derivative of Historphin with modifications at both the second and C-terminal positions. The inclusion of the C-terminal amide group further augments the potency increase observed with the D-Alanine substitution, emphasizing the significance of both positions for Historphin's activity and potentially its metabolic stability. [, ]

Kapporphin (Tyr-Ser-Phe-Gly-Gly)

Compound Description: Kapporphin is a structurally related opioid peptide with a similar pentapeptide sequence to Historphin. It shares the Tyr-X-Phe-Gly-Gly motif, but with Serine at the second position instead of Glycine. [, ]

Relevance: Kapporphin serves as a direct structural comparison to Historphin, differing only in the second amino acid. Investigating the activity of Kapporphin and its analogs alongside Historphin analogs helps elucidate the structure-activity relationships governing this class of opioid peptides. [, ]

Tyr-D-Ser-Phe-Gly-Gly

Compound Description: This Kapporphin analog replaces the Serine at the second position with D-Serine. This modification significantly enhances its analgesic activity, exceeding Leu-enkephalin's potency by over 1000 times in the tail-jerk test. [, ]

Relevance: This analog of Kapporphin, similar to the D-Alanine modification in Historphin, demonstrates the significance of the second amino acid position for the activity of these pentapeptides. The increased potency with D-amino acids at this position suggests a crucial interaction with opioid receptors that is enhanced by this specific stereochemistry. [, ]

Tyr-D-Ser-Phe-Gly-NH2

Compound Description: This compound is a derivative of Kapporphin, incorporating both the D-Serine substitution at the second position and an amide group at the C-terminus. This modification further enhances its analgesic activity, leading to over a 10,000-fold increase in potency compared to Leu-enkephalin in the tail-jerk test. [, ] It also displays strong analgesic effects similar to desmorphine following repeated administration. [, ]

Relevance: This Kapporphin derivative, modified at the second and C-terminal positions, directly parallels the modifications made to Historphin, resulting in similar enhancements in analgesic activity. This parallel reinforces the importance of these positions for the activity of both Historphin and Kapporphin, suggesting a shared mechanism of action and potential for developing potent analgesic peptides. [, ]

Osteogenic Growth Peptide (OGP) (10-14) (Tyr-Gly-Phe-Gly-Gly)

Compound Description: This pentapeptide, corresponding to amino acid residues 10 to 14 of Osteogenic Growth Peptide, is identical in sequence to Historphin (Tyr-Gly-Phe-Gly-Gly). [, , , , , , , ] It exhibits mitogenic activity in osteoblastic and fibroblastic cells, stimulates bone formation, and enhances hematopoiesis. [, , , , ]

Relevance: The identical sequence of OGP (10-14) and Historphin indicates that they are the same molecule, revealing a potential overlap in their biological activities. While Historphin research focuses on its opioid and analgesic properties, the discovery of its identity with OGP (10-14) introduces new avenues for investigation regarding its role in bone growth and hematopoiesis. [, , , , , , , ]

c(Tyr-Gly-Phe-Gly-Gly)

Compound Description: This compound is a cyclic pentapeptide analog of OGP (10-14) (and Historphin), formed by end-to-end cyclization. This modification maintains the full biological activity of the linear peptide, suggesting that the spatial arrangement of the amino acid side chains is crucial for its function. []

Relevance: As a cyclized analog of Historphin, this compound provides valuable insights into the structural requirements for the peptide's activity. The retention of biological activity in the cyclic form emphasizes the importance of the three-dimensional presentation of the Tyr and Phe side chains for interaction with its target, potentially a receptor or enzyme. []

c(Gly-Gly-D-Phe-Gly-D-Tyr)

Compound Description: This cyclic pentapeptide is a retro-inverso analog of OGP (10-14) (and Historphin), featuring a reversed amino acid sequence and D-amino acids at the Phe and Tyr positions. [, ] This analog exhibits comparable potency to the parent cyclic pentapeptide, further supporting the importance of spatial side chain orientation for biological activity. [, ]

Relevance: This retro-inverso analog of Historphin provides further evidence that the spatial arrangement of the key side chains, rather than the specific directionality of the peptide backbone, is crucial for its activity. This finding has implications for designing more stable and potentially more potent analogs of Historphin with enhanced therapeutic potential. [, ]

Z-Tyr-Gly-Phe-Gly-Gly--OEt

Compound Description: This compound is a protected precursor used in the enzymatic synthesis of OGP (10-14) (and Historphin). The Z-group protects the N-terminus, while the -OEt group protects the C-terminus. []

Relevance: While not directly a biologically active compound, this precursor highlights a synthetic route to produce Historphin. Understanding the synthesis and modification strategies used for Historphin and related peptides is essential for developing more efficient production methods and exploring structural analogs with improved pharmaceutical properties. []

G48A

Compound Description: This compound is an analog of OGP (10-14) (and Historphin), although the specific modification represented by "G48A" is not provided in the context of the provided abstracts. It is mentioned to promote the proliferation and alkaline phosphatase activity of osteoblasts in vitro. []

Relevance: Although the exact nature of the "G48A" modification is unclear, this analog of Historphin suggests that structural modifications can lead to variations in its biological effects. Further investigation is needed to understand the specific changes associated with the "G48A" designation and its implications for the development of Historphin analogs with tailored activity profiles. []

Met-Tyr-Gly-Phe-Gly-Gly

Compound Description: This hexapeptide represents an elongated analog of Historphin, featuring an additional Methionine residue at the N-terminus. It has been investigated for its potential use in pharmaceutical compositions aimed at enhancing the mobilization of hematopoietic stem cells into peripheral blood. []

Relevance: This elongated analog provides insight into the structure-activity relationship of Historphin, particularly concerning its potential role in hematopoiesis. The addition of Methionine at the N-terminus suggests that modifications beyond the core pentapeptide sequence can modulate its biological activity and potentially target it towards specific therapeutic applications. []

Source and Classification

Osteogenic Growth Peptide was first isolated from regenerating rat bone marrow by Bab et al. It is a 14-amino-acid peptide that corresponds to the C-terminal residues of histone H4. The specific sequence for OGP is ALKRQGRTLYGFGG, with OGP(10-14) representing the last five amino acids: TLYGF. This pentapeptide retains significant biological activity related to bone growth and regeneration .

OGP and its derivatives are classified as growth factors involved in bone metabolism. They play critical roles in osteoblast proliferation and differentiation, making them key players in bone regeneration processes .

Synthesis Analysis

The synthesis of Osteogenic Growth Peptide involves alternative translation from histone H4 mRNA. The translational initiation occurs at the 85th amino acid (AUG) of the histone H4 gene, resulting in a precursor peptide known as preOGP (amino acids 85-103). PreOGP is processed to yield OGP through the removal of its five amino-terminal residues .

For laboratory synthesis, methods such as solid-phase peptide synthesis (SPPS) are commonly employed. This technique allows for the stepwise assembly of amino acids on a solid support, facilitating the production of high-purity peptides .

Molecular Structure Analysis

The molecular structure of Osteogenic Growth Peptide (10-14) consists of five amino acids: Threonine, Leucine, Tyrosine, Glycine, and Phenylalanine. The peptide's conformation is crucial for its biological activity, with studies indicating that specific structural features contribute to its binding affinity to receptors involved in osteogenesis .

Nuclear magnetic resonance (NMR) spectroscopy and circular dichroism (CD) spectroscopy are often used to analyze the secondary structure and folding patterns of OGP(10-14), providing insights into how these characteristics influence its function .

Chemical Reactions Analysis

Osteogenic Growth Peptide participates in various biochemical interactions that facilitate its role in bone metabolism. Notably, it binds to Osteogenic Growth Peptide Binding Protein (OGPBP), forming complexes that regulate its stability and availability in biological systems .

The interaction between OGP(10-14) and osteoblastic cells has been shown to stimulate cellular signaling pathways that promote proliferation and differentiation. This includes activation of mitogen-activated protein kinase pathways which are essential for osteoblastic activity .

Mechanism of Action

The mechanism of action of Osteogenic Growth Peptide (10-14) involves binding to specific receptors on osteoblastic cells, leading to enhanced proliferation and differentiation into mature osteoblasts. This process is mediated by multiple signaling pathways, including the ERK1/2 pathway which activates downstream effectors crucial for bone formation .

Studies have demonstrated a biphasic dose-response relationship for OGP(10-14), where low concentrations stimulate osteoblast activity while higher concentrations may inhibit it. This nuanced response underscores the importance of precise dosing in therapeutic applications .

Physical and Chemical Properties Analysis

Osteogenic Growth Peptide (10-14) exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 600 Da.
  • Solubility: Highly soluble in aqueous solutions, facilitating its use in biological assays.
  • Stability: Sensitive to environmental conditions; degradation can occur under extreme pH or temperature conditions.

These properties are critical for developing effective delivery systems for therapeutic applications in bone regeneration .

Applications

Osteogenic Growth Peptide (10-14) has significant potential in various scientific applications:

  1. Bone Regeneration: Used in tissue engineering strategies to enhance osteoblast activity and promote bone healing.
  2. Drug Development: Investigated as a therapeutic agent for osteoporosis and other bone-related disorders due to its ability to stimulate bone formation.
  3. Biomaterials: Incorporated into hydrogels and scaffolds to create environments conducive to bone tissue engineering .
  4. Research Tool: Utilized in studies exploring cell signaling pathways related to osteogenesis and inflammation.
Structural and Biochemical Characterization of OGP(10-14)

Primary Sequence Analysis and Evolutionary Conservation

Osteogenic Growth Peptide (10-14) (OGP(10-14)), also known as historphin, is a linear pentapeptide with the primary amino acid sequence H-Tyr-Gly-Phe-Gly-Gly-OH (Tyr-Gly-Phe-Gly-Gly) [2] [4] [6]. This conserved C-terminal fragment represents residues 10-14 of the full-length 14-amino acid Osteogenic Growth Peptide (OGP) [1] [5]. The pentapeptide's molecular weight is 499.52 g/mol, with the chemical formula C₂₄H₂₉N₅O₇ [4] [6] [8].

Biochemical analyses reveal that the tyrosine (Tyr) residue at the N-terminus is critical for receptor engagement and biological activity, while the glycine-rich C-terminus (Gly-Gly) contributes to structural flexibility and interaction dynamics [1] [5]. The phenylalanine (Phe) residue at position 3 provides hydrophobic character essential for membrane interactions [7]. This pentapeptide sequence exhibits remarkable evolutionary conservation. Studies confirm identical amino acid sequences and immunoreactivity in human, rat, and mouse sera, indicating strong evolutionary pressure to maintain this bioactive motif [1] [3]. The sequence corresponds to residues 99-103 in human histone H4 (H4(99-103)) and residues 100-104 in rat histone H4 (H4(100-104)) [1] [5]. This high degree of conservation across mammalian species suggests fundamental biological importance in bone physiology.

Table 1: Primary Sequence Conservation of OGP(10-14) Across Species

SpeciesHistone H4 PositionAmino Acid Sequence
Human99-103Tyr-Gly-Phe-Gly-Gly
Rat100-104Tyr-Gly-Phe-Gly-Gly
Mouse100-104Tyr-Gly-Phe-Gly-Gly

Proteolytic Derivation from Full-Length Osteogenic Growth Peptide and Histone H4

OGP(10-14) is generated through a tightly regulated proteolytic cascade. The full-length Osteogenic Growth Peptide (OGP), a 14-amino acid peptide (ALKRQGRTLYGFGG), is initially derived from alternative translation of histone H4 mRNA rather than proteolytic cleavage of the histone protein itself [1] [3]. Translational initiation occurs at an internal AUG codon (position 85 in histone H4 mRNA), producing a 19-amino acid precursor termed preOGP [1]. This precursor undergoes N-terminal processing to yield the mature 14-amino acid OGP (residues 90-103 of histone H4) [1] [5].

Subsequent proteolytic cleavage of OGP specifically between residues Thr9 and Tyr10 releases the bioactive pentapeptide OGP(10-14) (YGFGG) [1] [5]. This cleavage occurs physiologically when OGP dissociates from its carrier proteins in serum. Research indicates that OGP(10-14) represents the minimal bioactive sequence responsible for receptor binding and activation of intracellular signaling pathways, exhibiting potency equivalent to or greater than the full-length OGP molecule in osteogenic assays [1] [4] [5]. This proteolytic processing represents a critical activation step, transforming the circulating precursor into the cellularly active form.

Biophysical Interactions with Binding Proteins (α₂-Macroglobulin, Osteogenic Growth Peptide Binding Protein)

The bioavailability and activity of OGP(10-14) are modulated through specific interactions with plasma carrier proteins. In systemic circulation, the majority of OGP/OGP(10-14) exists in complex with binding proteins, forming reservoirs of biologically inactive peptide [1] [3]. Two key binding systems have been characterized:

  • α₂-Macroglobulin (α₂M): This abundant plasma protein exists in distinct conformational states. Native α₂M binds OGP noncovalently and significantly enhances its mitogenic activity on osteoblasts. In contrast, activated α₂M (proteolytically modified) negatively regulates OGP activity [1]. This dual role positions α₂M as a critical physiological modulator of OGP bioavailability and function.

  • Osteogenic Growth Peptide Binding Proteins (OGPBP-1 and OGPBP-2): These endogenous binding complexes were identified in murine osteoblastic cells [1]. They function as high-affinity reservoirs that protect OGP from proteolytic degradation and clearance. The OGP-OGPBP complexes allow precise control over the availability of free peptide to target cells through regulated dissociation [1]. This system demonstrates autoregulation, where exogenous OGP upregulates or downregulates endogenous production at low and high concentrations, respectively.

Table 2: Key Binding Proteins for OGP(10-14) and Their Functions

Binding ProteinConformation/TypeEffect on OGP(10-14) ActivityProposed Physiological Role
α₂-MacroglobulinNative formEnhances mitogenic activityPotentiates osteogenic signaling
α₂-MacroglobulinActivated formInhibits mitogenic activityAttenuates osteogenic signaling
OGPBP-1Endogenous complexSequesters peptideMaintains reservoir, prevents degradation
OGPBP-2Endogenous complexSequesters peptideAutoregulation of peptide availability

These interactions demonstrate sophisticated biochemical control mechanisms governing OGP(10-14) bioactivity. The binding kinetics and equilibrium between bound and free peptide directly influence its mitogenic and osteogenic potency [1] [3] [5].

Comparative Stability and Bioavailability Across Species

OGP(10-14) exhibits significant differences in stability and bioavailability across mammalian species, primarily influenced by its interaction with plasma components and susceptibility to enzymatic degradation. In human, rat, and mouse sera, OGP(10-14) displays greater stability than the full-length OGP due to its smaller size and reduced protease susceptibility [1] [9]. However, its half-life in circulation is relatively short (minutes to hours) without carrier protein association [1] [9].

Studies comparing serum stability reveal species-specific variations:

  • Human serum: Demonstrates higher levels of circulating bound OGP(10-14) complexed with α₂-macroglobulin compared to rodents [1] [3].
  • Rodent serum: Contains additional specific binding proteins (OGPBP-1 and OGPBP-2) that further modulate bioavailability [1].

The peptide's small size and hydrophilicity present bioavailability challenges in therapeutic contexts. In solution, unprotected OGP(10-14) undergoes rapid degradation by serum proteases and exhibits limited tissue penetration [7] [9]. Advanced delivery systems significantly enhance its stability and efficacy. Research demonstrates that encapsulation within photo-crosslinked GelMA/HAMA hydrogels extends the peptide's release profile to over 21 days while preserving bioactivity [9]. Similarly, immobilization on biomaterial surfaces via click chemistry conjugation protects against degradation and maintains localized osteogenic activity [7].

These stabilization strategies exploit the peptide's robust functional tolerance to N-terminal modification (e.g., methacrylation for photocrosslinking) without losing receptor-binding capacity at its C-terminal domain [7] [9]. Species-independent conservation of the active sequence enables cross-species bioactivity, but differential binding protein profiles and serum protease activities necessitate careful consideration in translational applications [1] [3] [10]. Age-related declines in circulating bioactive OGP(10-14) levels observed across species further highlight the importance of stability considerations in physiological and therapeutic contexts [3].

Properties

CAS Number

105250-85-9

Product Name

Osteogenic Growth Peptide (10-14)

IUPAC Name

2-[[2-[[(2S)-2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]acetic acid

Molecular Formula

C24H29N5O7

Molecular Weight

499.5 g/mol

InChI

InChI=1S/C24H29N5O7/c25-18(10-16-6-8-17(30)9-7-16)23(35)27-13-21(32)29-19(11-15-4-2-1-3-5-15)24(36)28-12-20(31)26-14-22(33)34/h1-9,18-19,30H,10-14,25H2,(H,26,31)(H,27,35)(H,28,36)(H,29,32)(H,33,34)/t18-,19-/m0/s1

InChI Key

BGFPKYKDLYYTJH-OALUTQOASA-N

SMILES

C1=CC=C(C=C1)CC(C(=O)NCC(=O)NCC(=O)O)NC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)N

Synonyms

historphin
OGP(10-14)
osteogenic growth peptide (10-14)
Tyr-Gly-Phe-Gly-Gly
tyrosyl-glycyl-phenylalanyl-glycyl-glycine

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)NCC(=O)NCC(=O)O)NC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)N

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)NCC(=O)NCC(=O)O)NC(=O)CNC(=O)[C@H](CC2=CC=C(C=C2)O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.